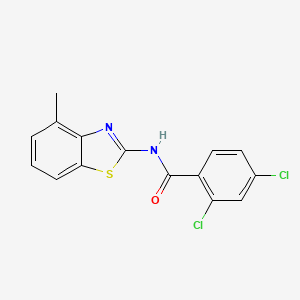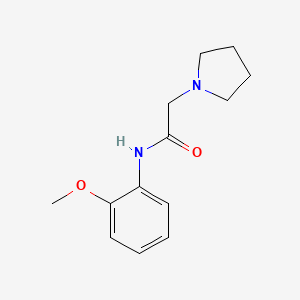![molecular formula C14H11ClN2O3S B5746964 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the growth and proliferation of cancer cells. This is achieved by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential direction is the development of more efficient synthesis methods that can reduce the cost and time required for the production of the compound. Additionally, further studies can be conducted to elucidate the exact mechanism of action of the compound, which can lead to the development of more potent anti-tumor agents. Finally, the potential applications of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide in other fields such as agriculture and environmental science can also be explored.
Métodos De Síntesis
The synthesis of N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is a complex process that involves several steps. The most common method involves the condensation of 5-methyl-3-thiophenecarbohydrazide with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as chromatography.
Aplicaciones Científicas De Investigación
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that compound X exhibits potent anti-tumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-8-2-10(6-21-8)14(18)17-16-5-9-3-12-13(4-11(9)15)20-7-19-12/h2-6H,7H2,1H3,(H,17,18)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDJQDYXJGQFI-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)


![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)

![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)